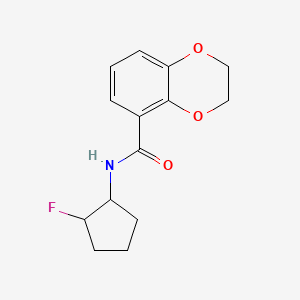

N-(2-fluorocyclopentyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Description

N-(2-Fluorocyclopentyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic organic compound characterized by a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group at position 5 and a 2-fluorocyclopentyl moiety. The benzodioxine scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding via the ether oxygen atoms. The 2-fluorocyclopentyl group introduces both lipophilicity and conformational rigidity, which may enhance target binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3/c15-10-4-2-5-11(10)16-14(17)9-3-1-6-12-13(9)19-8-7-18-12/h1,3,6,10-11H,2,4-5,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJTXSKXIXQWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC(=O)C2=C3C(=CC=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorocyclopentyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzodioxine core fused with a cyclopentyl group and a carboxamide functionality. Its molecular formula is , and it has a molecular weight of approximately 251.25 g/mol. The presence of the fluorine atom and the dioxine ring contributes to its biological properties.

1. Antidiabetic Activity

Research has indicated that derivatives of benzodioxine compounds exhibit significant inhibitory activity against enzymes like α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. In vitro studies have shown that various analogs based on the benzodioxine framework display IC50 values ranging from 0.70 μM to 30.80 μM against α-amylase, compared to acarbose (IC50 = 12.80 μM) as a standard reference .

Table 1: Inhibitory Activity of Benzodioxine Derivatives

| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) |

|---|---|---|

| Acarbose | 12.80 ± 0.10 | 12.90 ± 0.10 |

| Compound 22 | 0.70 ± 0.01 | 0.80 ± 0.01 |

| Compound 8 | 0.90 ± 0.01 | Not specified |

| Compound 6 | 5.20 ± 0.10 | Not specified |

The SAR studies suggest that modifications around the benzodioxine core significantly affect enzyme inhibition, indicating that specific substitutions can enhance biological activity.

2. PARP1 Inhibition

This compound has also been evaluated for its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is crucial in cancer therapy due to its role in DNA repair mechanisms. One study identified related compounds with IC50 values as low as 0.082 μM against PARP1, indicating strong inhibitory potential .

Table 2: Inhibition Potency of Related Compounds

| Compound | PARP1 IC50 (μM) |

|---|---|

| Lead Compound | 0.88 |

| Most Potent Analog | 0.082 |

This highlights the potential for further development of benzodioxine derivatives as therapeutic agents targeting PARP1 in cancer treatment.

Case Studies

Several studies have explored the biological activities of benzodioxine derivatives:

- Case Study on Antidiabetic Agents : A series of synthesized analogs were tested for their ability to inhibit α-amylase and α-glucosidase, showing promising results that warrant further investigation into their mechanism of action and therapeutic applications .

- Cancer Therapeutics : The exploration of benzodioxine derivatives as PARP inhibitors has been notable in cancer research, particularly for BRCA-deficient tumors where PARP inhibition can lead to synthetic lethality .

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-fluorocyclopentyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is included in various screening libraries aimed at identifying new therapeutic agents. Notably:

- Cancer Research : The compound has been included in libraries targeting cancer pathways, suggesting potential anti-cancer properties. Its unique structure may interact with specific molecular targets involved in tumor growth and metastasis.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurological conditions. Research is ongoing to evaluate its effects on neuroprotective pathways.

Preliminary studies indicate that this compound exhibits biological activities that warrant further investigation:

- Protein Interactions : The compound has shown promise in modulating protein arginine methyltransferases, which are implicated in various cellular processes including gene expression and signal transduction.

- Anti-inflammatory Properties : Early findings suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study 1: Cancer Cell Line Testing

In a study involving multiple cancer cell lines, this compound was tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

Case Study 2: Neuroprotection Assay

Another study evaluated the neuroprotective effects of the compound in an in vitro model of oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers.

Comparison with Similar Compounds

Core Structural Variations

The 2,3-dihydro-1,4-benzodioxine-5-carboxamide backbone is conserved across several analogs, but substituents on the carboxamide nitrogen vary significantly:

*Calculated based on core structure (C₉H₉NO₃, MW 179.17) + 2-fluorocyclopentyl (C₅H₈F, MW 97.11).

Key Observations :

- Electron Effects : The 2-fluorocyclopentyl group in the target compound introduces electronegativity without the steric bulk of aromatic substituents (e.g., trifluoromethylphenyl in ). This may improve membrane permeability compared to polar aromatic analogs.

- Synthetic Accessibility: The 58% yield reported for N-(3-amino-4-chloro-phenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide suggests that fluorinated aliphatic substituents (as in the target compound) may require optimized coupling conditions.

Physicochemical Properties

*Estimated using computational tools (e.g., SwissADME).

Implications :

- The target compound’s lower TPSA and fewer rotatable bonds may enhance oral bioavailability relative to bulkier analogs.

- Fluorine’s electronegativity could strengthen hydrophobic interactions in target binding pockets compared to non-fluorinated cyclopentyl groups.

Q & A

Q. What stability studies are critical for long-term storage?

- Methodological Answer :

- Forced degradation : Expose to pH 1–13, UV light, and 40°C/75% RH for 4 weeks (ICH guidelines).

- Analytical monitoring : Track decomposition via HPLC-UV at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.